4-Methylcatechol

Overview

Description

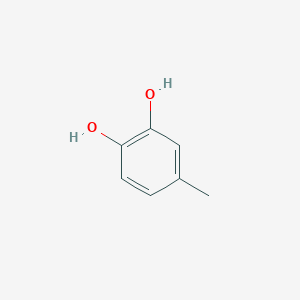

It is one of the isomers of methylbenzenediol and appears as a white solid . Homocatechol is structurally related to catechol, with a methyl group attached to the benzene ring. This compound is known for its distinctive phenolic properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Homocatechol can be synthesized through several methods. One common method involves the hydroxylation of toluene derivatives. For instance, the oxidation of 4-methylphenol (p-cresol) using hydrogen peroxide in the presence of a catalyst can yield homocatechol . Another method involves the hydrolysis of 2-chlorotoluene under alkaline conditions .

Industrial Production Methods: In industrial settings, homocatechol is often produced through the hydroxylation of phenol derivatives. This process typically involves the use of hydrogen peroxide as an oxidizing agent and a suitable catalyst to facilitate the reaction . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Scientific Research Applications

Antiplatelet Activity

4-Methylcatechol has been identified as a potent antiplatelet agent. Research indicates that it is significantly more effective than acetylsalicylic acid (aspirin) in inhibiting platelet aggregation. A study involving healthy donors demonstrated that 4-MC inhibited aggregation induced by various pathways, including those triggered by arachidonic acid and collagen. The mechanism of action involves interference with cyclooxygenase-thromboxane synthase coupling, which is crucial for platelet activation .

Case Study: Mechanism of Action

- Study Design : Ex vivo experiments using whole human blood.

- Findings : 4-MC effectively blocked platelet aggregation at concentrations as low as 10 μM.

- : This suggests that 4-MC could serve as a novel antiplatelet compound, potentially beneficial for cardiovascular health.

Anticancer Properties

Another significant application of this compound is its role in cancer research, particularly concerning melanoma. Studies have shown that 4-MC inhibits the proliferation of melanoma cells while sparing normal melanocytes. It induces apoptosis through the intrinsic mitochondrial pathway and increases reactive oxygen species (ROS) levels within cancer cells .

Case Study: Melanoma Cell Proliferation

- Experimental Setup : Melanoma cell lines treated with varying concentrations of 4-MC.

- Results : Dose-dependent inhibition of cell growth and increased apoptosis was observed.

- Implications : These findings suggest that 4-MC may be a promising candidate for developing new therapies against melanoma.

Industrial Applications

In addition to its biomedical implications, this compound is also utilized in industrial settings. It serves as an intermediate in the synthesis of various compounds, including fragrances and antioxidants. Specifically, it is used to manufacture watermelon ketone and other aromatic compounds .

Table: Industrial Uses of this compound

| Application | Description |

|---|---|

| Fragrance Production | Intermediate for synthesizing watermelon ketone |

| Antioxidant Synthesis | Used in formulations requiring antioxidant properties |

| Pharmaceutical Intermediates | Precursor for various active pharmaceutical ingredients |

Neuroprotective Effects

Recent studies have indicated that this compound may enhance brain-derived neurotrophic factor (BDNF) levels, which are crucial for neuronal survival and growth. This property suggests potential applications in neurodegenerative disease research .

Case Study: Neuroprotection

- Research Focus : Effects on cultured brain cells and rat models.

- Outcome : Increased BDNF content and mRNA expression were observed following treatment with 4-MC.

- Significance : This points to the potential of 4-MC in developing neuroprotective strategies.

Antioxidant Properties

The antioxidant capabilities of this compound have been documented, making it a candidate for applications in food preservation and health supplements. Its ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases .

Mechanism of Action

Homocatechol exerts its effects through various molecular mechanisms. It is known to induce the production of nerve growth factor, which plays a crucial role in the growth and maintenance of neurons . The compound interacts with specific molecular targets and pathways involved in neuroprotection and antioxidant activity .

Comparison with Similar Compounds

- Catechol (1,2-dihydroxybenzene)

- Hydroquinone (1,4-dihydroxybenzene)

- Resorcinol (1,3-dihydroxybenzene)

- Pyrogallol (1,2,3-trihydroxybenzene)

Homocatechol’s unique properties make it a valuable compound in various scientific and industrial applications.

Biological Activity

4-Methylcatechol (4-MC) is a phenolic compound that has garnered attention for its diverse biological activities. This article explores its effects on various biological systems, including its neuroprotective properties, antioxidant capabilities, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an aromatic compound with the chemical formula C₇H₈O₂. It is structurally related to catechol and exhibits similar reactivity due to the presence of hydroxyl groups. This structure is significant for its biological activity, influencing interactions with enzymes and cellular receptors.

Neuroprotective Effects

Research has highlighted the neuroprotective properties of 4-MC, particularly its ability to stimulate brain-derived neurotrophic factor (BDNF) synthesis. A study demonstrated that 4-MC administration led to increased BDNF levels in cultured rat astrocytes and neurons, as well as in vivo in the rat brain. The mechanism involves upregulation of BDNF mRNA expression, which correlates with enhanced neuronal survival and function .

Table 1: Effects of this compound on BDNF Levels

| Experimental Condition | BDNF Content (pg/mL) | mRNA Expression (Relative Units) |

|---|---|---|

| Control | 50 | 1.0 |

| 4-MC Treatment | 120 | 2.5 |

Antioxidant Activity

This compound exhibits significant antioxidant properties, effectively scavenging free radicals and reducing oxidative stress. In a study comparing its antioxidant capacity with quercetin, 4-MC demonstrated comparable efficacy in inhibiting lipid peroxidation in cell-based assays . This property is particularly relevant in mitigating metabolic disorders associated with oxidative stress.

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC₅₀ (µM) |

|---|---|---|

| Quercetin | 85 | 10 |

| This compound | 80 | 12 |

Antiplatelet and Cardiovascular Effects

Recent studies have identified the antiplatelet effects of 4-MC, suggesting its potential as a therapeutic agent in cardiovascular diseases. It has been shown to inhibit platelet aggregation induced by various stimuli, including arachidonic acid (AA) and collagen. The mechanism appears to involve interference with intracellular signaling pathways rather than direct inhibition of cyclooxygenase-1 or thromboxane synthase .

Table 3: Inhibition of Platelet Aggregation by this compound

| Stimulus | Aggregation Inhibition (%) at 5 µM |

|---|---|

| Arachidonic Acid | 60 |

| Collagen | 55 |

Apoptotic Induction in Insulinoma Cells

Another significant finding is the ability of 4-MC to induce apoptosis in insulinoma cells (INS-1). This effect is linked to decreased insulin secretion and altered expression of key regulatory proteins. The induction of apoptosis may have implications for diabetes treatment strategies .

Table 4: Effects of this compound on INS-1 Cells

| Treatment | Apoptosis Rate (%) | Insulin Secretion (nM) |

|---|---|---|

| Control | 10 | 30 |

| 4-MC Treatment | 40 | 15 |

Case Studies and Applications

Several case studies have explored the application of 4-MC in various fields:

- Neurodegenerative Diseases : The neuroprotective effects observed suggest potential applications in treating conditions like Alzheimer's disease by enhancing neuronal survival through BDNF modulation.

- Cardiovascular Health : Given its antiplatelet properties, there is potential for developing new therapies aimed at reducing thrombotic events.

- Diabetes Management : The apoptotic effects on insulinoma cells may lead to novel approaches for targeting insulin secretion mechanisms.

Q & A

Basic Research Questions

Q. What experimental methods are used to determine the enzyme kinetics of 4-methylcatechol as a substrate for catechol 2,3-dioxygenase?

- Methodological Answer: Kinetic parameters (e.g., , , ) can be determined using steady-state inhibition assays. For example, competitive inhibition by this compound’s ring-cleavage products is analyzed via Lineweaver-Burk plots and slope replots to calculate values . Substrate specificity comparisons (e.g., this compound vs. 3-methylcatechol) require measuring inactivation rates () at varying substrate concentrations (5–300 µM) and analyzing reciprocal plots to identify half-maximum inactivation thresholds .

Q. How is enzyme-catalyzed polymerization of this compound optimized for synthesizing antioxidant oligomers?

- Methodological Answer: Horseradish peroxidase (HRP, 200 IU/mg) and (5% aqueous solution) are used in a 25°C aqueous system. The reaction involves 14 incremental additions at 5-minute intervals to prevent enzyme denaturation. The oligomer’s antioxidant efficacy is validated via oxidation induction time (OIT) and thermal gravimetric analysis (TGA) to compare stability with commercial antioxidants like Irganox 1076 .

Q. What techniques are used to assess this compound’s impact on melanoma cell viability and apoptosis?

- Methodological Answer: Anchorage-dependent/independent growth assays (e.g., colony formation), Annexin V-FITC staining for apoptosis, and FACS analysis for cell cycle arrest (G2/M phase) are employed. ROS production is quantified using carboxy-HDCFDA fluorescence, with tert-butyl hydroperoxide (TBHP) as a positive control. Western blotting detects apoptotic markers (e.g., cleaved caspases-3/9, Bcl-2/Bax ratios) .

Q. How is substrate specificity of polyphenol oxidase (PPO) for this compound determined?

- Methodological Answer: Lineweaver-Burk plots calculate and values. For purslane PPO, this compound shows and , compared to catechol (, ). Substrate specificity () prioritizes catechol > this compound > L-Dopa .

Q. What physicochemical properties of this compound influence its bioactivity?

- Methodological Answer: LogP values (water-octanol partition coefficient) determine solubility and membrane permeability. This compound has a logP of -0.16 (water-octanol) and 1.49 (water-chloroform), indicating moderate hydrophobicity. These values guide solvent selection for in vitro assays .

Advanced Research Questions

Q. How do researchers resolve contradictions in this compound’s dual role as a pro-oxidant (inducing apoptosis) and antioxidant (stabilizing polymers)?

- Methodological Answer: Context-dependent effects are analyzed using cell-type-specific assays. For example, this compound generates ROS in melanoma cells (via carboxy-DCF fluorescence) but acts as an antioxidant in polypropylene (PP) composites by extending oxidation induction time (OIT). Dose-response studies (5–25 µg/mL) and comparative analyses with controls (e.g., BHT) clarify mechanistic divergences .

Q. What experimental designs differentiate this compound’s suicide inhibition of catechol 2,3-dioxygenase from competitive inhibition?

- Methodological Answer: Time-dependent inactivation assays with/without substrate replenishment distinguish suicide inhibition (irreversible enzyme loss) from competitive inhibition (reversible with substrate removal). In vivo studies in xylT2 mutants show permanent enzyme inactivation, while wild-type strains recover activity after this compound metabolism .

Q. How can researchers validate this compound’s neurotrophic effects in preclinical models?

- Methodological Answer: In vivo models (e.g., guinea pigs with gentamicin-induced ototoxicity) compare this compound’s neuroprotection against silymarin. Auditory brainstem response (ABR) thresholds and histological analysis of cochlear neurons quantify efficacy. Nerve growth factor (NGF) induction is confirmed via ELISA or Western blot .

Q. What strategies address variability in this compound’s enzyme inhibition potency across substrate concentrations?

- Methodological Answer: Kinetic studies at low (5 µM) vs. high (300 µM) substrate concentrations reveal concentration-dependent differences. For 3-methylcatechol, decreases 10-fold at 5 µM, while this compound maintains potency. Nonlinear regression analysis and Cheng-Prusoff equations adjust for substrate competition .

Q. How do researchers optimize this compound’s bioavailability for in vivo studies?

Properties

IUPAC Name |

4-methylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCATMYQYDCTIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020861 | |

| Record name | 4-Methylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or light brown solid; [Alfa Aesar MSDS], Solid | |

| Record name | 4-Methylcatechol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20065 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Methylcatechol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0028 [mmHg] | |

| Record name | 4-Methylcatechol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20065 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

452-86-8 | |

| Record name | 4-Methylcatechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylcatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-1,2-Benzenediol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04120 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Methylcatechol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLCATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12GLI7JGB3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methylcatechol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

65 °C | |

| Record name | 4-Methyl-1,2-Benzenediol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04120 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Methylcatechol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.